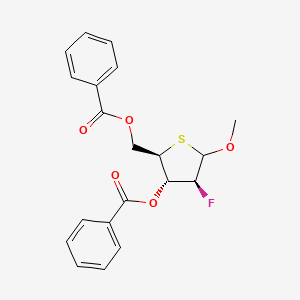

Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H19FO5S |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

[(2R,3S,4S)-3-benzoyloxy-4-fluoro-5-methoxythiolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20?/m1/s1 |

InChI Key |

WUBPGNSEZZQBOT-IWRZSDRUSA-N |

Isomeric SMILES |

COC1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |

Canonical SMILES |

COC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside: A Key Intermediate in Bioactive Nucleoside Synthesis

Abstract

This technical guide provides a comprehensive overview of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside, a pivotal synthetic intermediate in the development of potent antiviral and anticancer nucleoside analogues. The strategic incorporation of a 4'-thioether and a 2'-fluoro substituent in the arabinose configuration endows the resulting nucleosides with enhanced metabolic stability and significant biological activity. This document details the chemical properties, a proposed multi-step synthesis, and the crucial role of this compound in the synthesis of therapeutic nucleoside analogues such as 1-(2-deoxy-2-fluoro-β-D-4-thio-arabinofuranosyl)cytosine (4'-thio-FAC). The underlying chemical principles and experimental considerations are discussed to provide researchers in drug discovery and medicinal chemistry with a thorough understanding of this important molecular scaffold.

Introduction: The Significance of Modified Nucleosides

Nucleoside analogues are a cornerstone of modern chemotherapy, targeting viral replication and cancer cell proliferation.[1][2] Modifications to the furanose ring of natural nucleosides are a proven strategy to overcome limitations such as poor metabolic stability and drug resistance.[3] The replacement of the endocyclic oxygen atom with sulfur to form 4'-thionucleosides has emerged as a particularly effective modification. This bioisosteric substitution enhances the metabolic stability of the nucleoside against degradation by phosphorylases and phosphatases.[3]

Furthermore, the introduction of a fluorine atom at the 2'-position of the sugar moiety can dramatically influence the conformational properties and biological activity of the nucleoside.[4] The arabinofuranosyl configuration, in conjunction with a 2'-fluoro substituent, has been shown to be a key feature in several potent antiviral and anticancer agents.[2]

This compound serves as a critical building block for the synthesis of these doubly modified nucleosides. Its structure combines the key features of a 4'-thioether and a 2'-fluoro-arabino configuration, making it a valuable precursor for the generation of novel therapeutic candidates.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₂H₂₁FO₅S |

| Molecular Weight | 432.46 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water. |

| Melting Point | Estimated to be in the range of 100-120 °C |

Synthesis of this compound: A Proposed Pathway

The synthesis of the title compound is a multi-step process that requires careful control of stereochemistry. The proposed pathway begins with a readily available starting material, D-arabinose, and involves key steps of glycosylation, benzoylation, fluorination, and the introduction of the thioether.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Fischer Glycosylation of D-Arabinose

-

Suspend D-arabinose in methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the acid and concentrate the solution to obtain a mixture of methyl α/β-D-arabinofuranosides.

Step 2: Benzoylation

-

Dissolve the crude methyl arabinofuranoside in pyridine.

-

Cool the solution to 0 °C and slowly add benzoyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., dichloromethane).

-

Purify the product by chromatography to yield Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside.[3]

Step 3: Deoxyfluorination

-

Dissolve the benzoylated intermediate in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) at low temperature.

-

Carefully monitor the reaction progress.

-

Quench the reaction and purify the resulting Methyl 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoside.

Step 4: Introduction of the 4'-Thioether

-

Activate the 4'-hydroxyl group of the fluorinated intermediate, for example, by converting it to a triflate.

-

Displace the leaving group with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to introduce the thioether via an SN2 reaction, which will invert the stereochemistry at the C4' position to give the desired D-arabino configuration.[5]

-

Purify the final product, this compound, using column chromatography.

Applications in Drug Development: A Precursor to Potent Therapeutics

The primary utility of this compound lies in its role as a key intermediate for the synthesis of biologically active 4'-thionucleosides.

Antitumor Agents

A prominent example of a nucleoside derived from this scaffold is 1-(2-deoxy-2-fluoro-β-D-4-thio-arabinofuranosyl)cytosine (4'-thio-FAC). This compound has demonstrated significant antitumor activity against a range of human cancer cell lines, including those from gastric and colorectal carcinomas.[1] Notably, 4'-thio-FAC exhibits potent activity even with oral administration and is less susceptible to deamination by cytidine deaminase compared to its oxygen-containing counterpart.[1]

The mechanism of action of 4'-thio-FAC involves the inhibition of cellular DNA synthesis.[6][7] Its triphosphate form acts as a potent inhibitor of DNA polymerase alpha, leading to chain termination and cell death.[6][7]

Caption: Simplified mechanism of action for 4'-thio-FAC.

Antiviral Agents

The 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl scaffold is also a key component of potent antiviral nucleosides. For instance, novel 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogues have shown potent anti-HIV-1 activity.[8] The cytosine analogue, in particular, exhibited extremely potent antiviral activity, being 35-fold more potent than AZT.[8] This highlights the synergistic effect of the 2'-fluoro and 4'-thio modifications in enhancing antiviral efficacy.

Conclusion

This compound is a strategically designed synthetic intermediate that embodies key structural features for the development of next-generation nucleoside therapeutics. Its synthesis, while challenging, provides access to a class of 4'-thionucleosides with enhanced metabolic stability and potent antitumor and antiviral activities. Further exploration of this scaffold is warranted to develop novel drug candidates with improved therapeutic profiles. This guide provides a foundational understanding for researchers aiming to leverage this versatile building block in their drug discovery programs.

References

-

Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine. PubMed. Available at: [Link]

-

Synthesis and anti-HIV activity of 2′-deoxy-2′-fluoro-4′-C-ethynyl nucleoside analogues. Scientific Reports. Available at: [Link]

-

The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases. PMC. Available at: [Link]

-

The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases. PubMed. Available at: [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]

-

Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. PMC. Available at: [Link]

-

Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. ResearchGate. Available at: [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]

-

A flexible and scalable synthesis of 4′-thionucleosides. RSC Publishing. Available at: [Link]

-

Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine. NIH. Available at: [Link]

-

Sugar derivatives having sulfur in the ring. ResearchGate. Available at: [Link]

-

Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- Synthesis of furan 4′-thio-C-nucleosides, their methylsulfonium and sulfoxide derivatives. Evaluation as glycosidase inhibitors. CoLab.

-

A flexible and scalable synthesis of 4′-thionucleosides. PMC. Available at: [Link]

-

Furanose – Knowledge and References. Taylor & Francis. Available at: [Link]

-

A flexible and scalable synthesis of 4′-thionucleosides. PMC. Available at: [Link]

Sources

- 1. Synthesis of 4-thio-d-glucopyranose and interconversion to 4-thio-d-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of furan 4′-thio-C-nucleosides, their methylsulfonium and sulfoxide derivatives. Evaluation as glycosidase inhibitors | CoLab [colab.ws]

- 5. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glycodepot.com [glycodepot.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Chemical Properties of 2-Deoxy-2-Fluoro-4-Thio-Arabinofuranosides: Synthesis, Stability, and Conformational Insights for Drug Development

Abstract

This technical guide provides an in-depth exploration of the chemical properties of 2-deoxy-2-fluoro-4-thio-arabinofuranosides, a class of nucleoside analogues with significant potential in antiviral and anticancer therapies. By strategically replacing the 2'-hydroxyl group with a fluorine atom and the furanose ring oxygen with sulfur, these compounds exhibit unique stereoelectronic properties that translate into enhanced metabolic stability and potent biological activity. This document will detail the synthetic strategies for accessing these molecules, analyze their conformational preferences, and discuss the chemical basis for their stability and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these modified nucleosides.

Introduction: The Rationale for Dual Modification

The chemical modification of nucleosides is a cornerstone of modern medicinal chemistry, aiming to enhance therapeutic efficacy by improving metabolic stability, target affinity, and cellular uptake. The combination of a 2'-fluoro substituent in the arabino configuration and a 4'-thio modification in the furanose ring represents a powerful strategy to achieve these goals.

The introduction of a fluorine atom at the 2'-position of the sugar moiety is known to increase the enzymatic and metabolic stability of the glycosidic bond.[1][2] The high electronegativity of fluorine can also influence the sugar pucker, which in turn affects the overall conformation of the nucleoside and its interaction with target enzymes.[1] Similarly, the replacement of the endocyclic oxygen with a sulfur atom to create a 4'-thionucleoside enhances metabolic stability towards phosphorylases and phosphatases.[3] This modification also alters the geometry of the furanose ring due to the larger atomic radius and different bond angles of sulfur compared to oxygen.[4][5]

The synergistic effect of these two modifications in 2-deoxy-2-fluoro-4-thio-arabinofuranosides results in compounds with promising pharmacological profiles, including potent antiviral and antitumor activities.[6][7] This guide will dissect the chemical properties that underpin these biological effects.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 2-deoxy-2-fluoro-4-thio-arabinofuranosides is a multi-step process that requires careful control of stereochemistry. A common and effective approach involves the synthesis of a suitably protected 2-deoxy-2-fluoro-4-thio-arabinofuranosyl donor, which is then coupled with a desired nucleobase.

A generalized synthetic workflow is depicted below:

Figure 1: Generalized synthetic workflow for 2-deoxy-2-fluoro-4-thio-arabinofuranosides.

Key Experimental Protocol: Synthesis of a 2'-Deoxy-2'-Fluoro-4'-Thioarabinofuranosyl Intermediate

The following protocol outlines a representative synthesis of a key intermediate, adapted from established literature procedures.[6][8]

Objective: To synthesize a versatile 2-deoxy-2-fluoro-D-arabinofuranose derivative suitable for glycosylation.

Materials:

-

1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose

-

Potassium fluoride

-

Acetamide

-

Sodium periodate

-

Protecting group reagents (e.g., benzoyl chloride)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Methodology:

-

Fluorination: The crucial introduction of the fluorine atom is often achieved via nucleophilic substitution. A common method involves the use of potassium fluoride in acetamide.[8] This step is critical for establishing the arabino configuration.

-

Oxidative Cleavage and Ring Contraction: The glucofuranose precursor is converted to the desired arabinofuranose scaffold through periodate oxidation.[8] This step is a pivotal transformation in the synthetic route.

-

Protection of Hydroxyl Groups: The remaining hydroxyl groups are protected, typically as benzoates, to prevent unwanted side reactions in subsequent steps and to influence the stereochemical outcome of the glycosylation reaction.

-

Activation for Glycosylation: The protected furanose is converted into a suitable glycosyl donor, such as a glycosyl bromide or acetate, to facilitate coupling with the nucleobase.

Core Chemical Properties: Stability and Reactivity

The unique combination of the 2'-fluoro and 4'-thio modifications imparts distinct chemical properties to the arabinofuranoside ring, influencing its stability and reactivity.

Glycosidic Bond Stability

The stability of the N-glycosidic bond is a critical determinant of a nucleoside analogue's therapeutic potential, as it dictates its resistance to enzymatic cleavage by nucleoside phosphorylases.

-

2'-Fluoro Group: The electron-withdrawing nature of the fluorine atom at the 2'-position stabilizes the glycosidic bond by destabilizing the formation of the oxocarbenium ion intermediate required for cleavage.[1]

-

4'-Thio Modification: The substitution of the ring oxygen with sulfur further enhances the stability of the glycosidic linkage.[3] This is attributed to the different electronic properties and bond lengths of sulfur compared to oxygen, which alter the stereoelectronic environment around the anomeric center.

Enzymatic Stability

2-Deoxy-2-fluoro-4-thio-arabinofuranosides exhibit increased resistance to degradation by various enzymes. For instance, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC) was found to be less susceptible to deamination by cytidine deaminase compared to its oxygen-containing counterpart.[7] This enhanced enzymatic stability contributes to a longer biological half-life and improved pharmacokinetic profile.

Conformational Analysis: The Shape of Activity

The three-dimensional structure of a nucleoside analogue is paramount to its biological activity, as it governs the interaction with target enzymes and nucleic acid structures. The sugar pucker, which describes the out-of-plane conformation of the furanose ring, is a key determinant of the overall shape.

The furanose ring exists in a dynamic equilibrium between two major conformations: North (C3'-endo) and South (C2'-endo) .

Figure 2: Equilibrium between North and South sugar pucker conformations.

Studies on 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides have shown that the presence of the 2'-fluoro group in the arabino configuration leads to an approximately 50:50 equilibrium between the C3'-endo and C2'-endo conformers.[9] This contrasts with 2'-deoxycytidine, which predominantly adopts a South conformation. The conformational flexibility of these analogues may allow them to be recognized by a broader range of enzymes.

The introduction of the 4'-thio modification also influences the sugar pucker. The larger size of the sulfur atom compared to oxygen can alter the torsional angles within the furanose ring, thereby shifting the conformational equilibrium.[4][5] While a detailed conformational analysis of the dual-modified system is complex, it is evident that the interplay between the 2'-fluoro and 4'-thio substituents creates a unique conformational landscape that likely contributes to their biological activity.

Applications in Drug Development

The favorable chemical properties of 2-deoxy-2-fluoro-4-thio-arabinofuranosides have translated into significant biological activity, making them attractive candidates for drug development.

Antiviral Activity

Derivatives of 2-deoxy-2-fluoro-4-thio-arabinofuranosides have demonstrated potent and selective activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[6] The mechanism of action likely involves phosphorylation by viral kinases, followed by incorporation into the growing viral DNA chain, leading to chain termination.

Antitumor Activity

Certain 2-deoxy-2-fluoro-4-thio-arabinofuranoside derivatives, such as 4'-thio-FAC, have shown promising antitumor activity against various human cancer cell lines, including those derived from gastric and colorectal carcinomas.[7] The proposed mechanism of action for 4'-thio-FAC involves the inhibition of DNA synthesis.[10] Its triphosphate form acts as a potent inhibitor of DNA polymerase alpha, inducing chain termination.[10]

Table 1: Summary of Biological Activities

| Compound Class | Biological Activity | Mechanism of Action | References |

| Pyrimidine and Purine 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl Nucleosides | Antiviral (HSV-1, HSV-2) | Inhibition of viral replication | [6] |

| 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC) | Antitumor | Inhibition of DNA polymerase alpha, leading to chain termination | [7][10] |

Conclusion and Future Perspectives

2-Deoxy-2-fluoro-4-thio-arabinofuranosides represent a compelling class of modified nucleosides with significant therapeutic potential. Their unique chemical properties, stemming from the synergistic effects of the 2'-fluoro and 4'-thio modifications, confer enhanced metabolic stability and potent biological activity. A thorough understanding of their synthesis, stability, and conformational preferences is crucial for the rational design of next-generation antiviral and anticancer agents. Future research in this area will likely focus on expanding the library of these compounds with diverse nucleobases, further elucidating their mechanisms of action, and optimizing their pharmacokinetic properties for clinical development.

References

-

Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides. (n.d.). PubMed. Retrieved from [Link]

-

A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of 2-deoxy-2-fluoro analogs of polyprenyl beta-D-arabinofuranosyl phosphates. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). MDPI. Retrieved from [Link]

-

2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Fluorinated Nucleosides: Synthesis and Biological Implication. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A comparative conformational study of certain 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides. (n.d.). PubMed. Retrieved from [Link]

-

4'-Thionucleic Acids: Chemistry, Properties, and Applications for Developing Functional Oligonucleotides. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). National Institutes of Health. Retrieved from [Link]

-

Synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues as potent anti-HIV agents. (n.d.). Duke University. Retrieved from [Link]

-

The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases. (n.d.). PubMed. Retrieved from [Link]

-

Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center. (2024). MDPI. Retrieved from [Link]

-

2'-Deoxy-2'-fluoroguanosine. (n.d.). PubChem. Retrieved from [Link]

-

Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and conformational analysis of d-2′-deoxy-2′,2′-difluoro-4′-dihydro-4′-thionucleosides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Syntheses of 4'-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4'-thiocytosine. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses of 4'-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4'-thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparative conformational study of certain 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 4'-Thionucleosides: A Technical Guide to Their Biological Significance in Drug Discovery

Abstract

The strategic substitution of the furanose ring oxygen with a sulfur atom, giving rise to 4'-thionucleosides, represents a pivotal and enduring strategy in medicinal chemistry. This modification imbues nucleoside analogs with unique stereoelectronic properties, profoundly influencing their metabolic stability, conformational preferences, and, ultimately, their biological activity. This in-depth technical guide provides a comprehensive exploration of the biological significance of 4'-thionucleosides in the landscape of modern drug discovery. We will dissect the rationale behind their design, delve into key synthetic methodologies, illuminate their mechanisms of action as potent antiviral and anticancer agents, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of molecules.

The Genesis of a Powerful Scaffold: Why Sulfur?

The journey into the realm of 4'-thionucleosides was born from a fundamental challenge in nucleoside analog therapeutics: metabolic instability. Natural nucleosides and their early analogs are often susceptible to enzymatic degradation by nucleoside phosphorylases or acid-catalyzed hydrolysis of the glycosidic bond, limiting their therapeutic window.[1] The bioisosteric replacement of the 4'-oxygen with a sulfur atom was a strategic chemical maneuver to address this vulnerability.[1]

The introduction of the larger, less electronegative sulfur atom into the furanose ring confers several advantageous properties:

-

Enhanced Metabolic Stability: The thiohemiaminal glycosidic linkage in 4'-thionucleosides is significantly more resistant to enzymatic cleavage by phosphorylases and hydrolysis compared to the corresponding oxo-nucleosides.[1] This increased stability leads to a longer plasma half-life and improved pharmacokinetic profiles.

-

Altered Sugar Pucker and Conformation: The distinct stereoelectronic properties of sulfur influence the conformational equilibrium of the sugar ring. This can lead to a preference for specific sugar puckers (North or South type), which in turn affects how the nucleoside analog interacts with target enzymes like polymerases or kinases.

-

Modulated Biological Activity: The culmination of enhanced stability and altered conformation results in a unique biological activity profile. 4'-Thionucleosides have demonstrated potent efficacy as antiviral and antitumor agents, often with mechanisms of action distinct from their oxygen-containing counterparts.[1]

Constructing the Core: Key Synthetic Strategies

The synthesis of 4'-thionucleosides has evolved significantly, with several robust methods now available to medicinal chemists. Two of the most prominent and versatile strategies are the Pummerer-type thioglycosylation and the Vorbrüggen glycosylation.

The Pummerer Reaction: A Stereoselective Approach

The Pummerer reaction has emerged as a powerful tool for the stereoselective synthesis of 4'-thioribonucleosides.[2][3] This method typically involves the oxidation of a 1,4-anhydro-4-thioribitol precursor to a sulfoxide, which then undergoes a Pummerer rearrangement in the presence of a silylated nucleobase to form the desired β-nucleoside.[2]

This protocol is adapted from established literature procedures and provides a general framework.[4] Optimization for specific substrates is recommended.

Materials:

-

1,4-Anhydro-2,3,5-tri-O-benzoyl-4-thioribitol

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

Uracil

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Sulfoxide Formation:

-

Dissolve 1,4-anhydro-2,3,5-tri-O-benzoyl-4-thioribitol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of m-CPBA (1.1 eq) in DCM to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfoxide.

-

-

Silylation of Uracil:

-

In a separate flask, suspend uracil (2.0 eq) in anhydrous ACN.

-

Add BSA (2.2 eq) and heat the mixture to reflux until the solution becomes clear.

-

Cool the solution to room temperature.

-

-

Pummerer Glycosylation:

-

Dissolve the crude sulfoxide from step 1 in anhydrous ACN and cool to 0 °C.

-

Add the silylated uracil solution from step 2 to the sulfoxide solution.

-

Slowly add TMSOTf (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 4'-thiouridine derivative.

-

The Vorbrüggen Glycosylation: A Versatile Condensation

The Vorbrüggen glycosylation is a widely used method for the formation of the N-glycosidic bond in nucleoside synthesis.[5] It involves the condensation of a silylated nucleobase with an activated sugar derivative, typically a 1-O-acetyl or 1-chloro sugar, in the presence of a Lewis acid catalyst.[6]

This protocol is a generalized procedure based on established methods.[6]

Materials:

-

1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-4-thioribofuranose

-

Desired nucleobase (e.g., 2-chloroadenine)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (ACN)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl4)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Silylation of the Nucleobase:

-

In a flame-dried flask under an inert atmosphere, suspend the nucleobase (1.2 eq) in anhydrous DCE.

-

Add BSA (2.5 eq) and heat the mixture to reflux until a clear solution is obtained.

-

Cool the solution to room temperature.

-

-

Glycosylation Reaction:

-

In a separate flask, dissolve the 1-O-acetyl-2-deoxy-3,5-di-O-benzoyl-4-thioribofuranose (1.0 eq) in anhydrous DCE.

-

Add the silylated nucleobase solution to the sugar solution.

-

Cool the mixture to 0 °C and slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction by pouring it into a cold saturated aqueous sodium bicarbonate solution.

-

-

Work-up and Purification:

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired β-anomer.

-

Mechanism of Action: A Tale of Two Therapeutic Areas

The biological activity of 4'-thionucleosides is predicated on their intracellular conversion to the corresponding 5'-triphosphate metabolites, which then act as competitive inhibitors or alternative substrates for cellular or viral enzymes.[1]

Antiviral Activity: Disrupting Viral Replication

Many 4'-thionucleosides exhibit potent activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[1][7] Their antiviral mechanism of action generally involves the following steps:

-

Cellular Uptake: The 4'-thionucleoside is transported into the host cell.

-

Metabolic Activation: Host or viral kinases sequentially phosphorylate the nucleoside analog to its mono-, di-, and finally, its active triphosphate form.

-

Inhibition of Viral Polymerase: The 4'-thionucleoside triphosphate competes with the natural nucleoside triphosphate for the active site of the viral DNA or RNA polymerase.

-

Chain Termination: Upon incorporation into the growing viral DNA or RNA strand, the modified sugar moiety can act as a chain terminator, preventing further elongation and halting viral replication.[7]

Anticancer Activity: Inducing Cytotoxicity in Malignant Cells

In the context of oncology, 4'-thionucleosides exert their cytotoxic effects primarily through the disruption of DNA synthesis and the induction of apoptosis in cancer cells.[1][8] The mechanism mirrors their antiviral action in its initial stages but targets cellular polymerases and other enzymes crucial for cell proliferation.

-

Intracellular Accumulation and Activation: The 4'-thionucleoside analog enters the cancer cell and is phosphorylated to its active triphosphate form.

-

Inhibition of DNA Polymerases: The triphosphate metabolite competes with natural deoxynucleoside triphosphates for cellular DNA polymerases, leading to the inhibition of DNA replication.[7]

-

Incorporation into DNA and Chain Termination: The analog can be incorporated into the DNA of cancer cells, causing chain termination and leading to DNA strand breaks.

-

Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis), selectively eliminating the rapidly dividing cancer cells.

Biological Evaluation: Quantifying Therapeutic Potential

The assessment of the biological activity of novel 4'-thionucleosides is a critical step in the drug discovery pipeline. Standardized in vitro assays are employed to determine their potency and selectivity.

Antiviral Activity Assessment: The HCV Replicon Assay

The Hepatitis C virus (HCV) replicon system is a powerful cell-based assay for screening and characterizing anti-HCV compounds. This system utilizes human hepatoma cells that harbor a self-replicating HCV RNA molecule (replicon), which often contains a reporter gene like luciferase for easy quantification of viral replication.

Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter gene

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

-

96-well white, clear-bottom tissue culture plates

-

Test compounds (4'-thionucleosides) dissolved in DMSO

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the HCV replicon-containing Huh-7 cells.

-

Seed the cells in 96-well plates at a density of approximately 8,000 cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Mix briefly on an orbital shaker to ensure cell lysis and signal stabilization.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Anticancer Activity Assessment: Cytotoxicity Assays

Cytotoxicity assays are fundamental for evaluating the anticancer potential of 4'-thionucleosides. The MTT and CellTiter-Glo® assays are two commonly used methods to assess cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., CEM, LOVO, MDA-MB-435)[8]

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

-

Compound Treatment:

-

Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well.

-

Agitate the plate on a shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

-

Structure-Activity Relationships and Future Perspectives

The therapeutic potential of 4'-thionucleosides can be fine-tuned through systematic modifications of both the nucleobase and the sugar moiety. Structure-activity relationship (SAR) studies have revealed that small changes in the chemical structure can have a profound impact on biological activity. For instance, the introduction of a fluorine atom at the 2'-position of the sugar can significantly enhance the anticancer activity of 4'-thiocytidine derivatives.[7]

The field of 4'-thionucleosides continues to be a fertile ground for drug discovery. Ongoing research is focused on:

-

Development of Novel Synthetic Methodologies: The creation of more efficient and scalable synthetic routes will facilitate the generation of diverse libraries of 4'-thionucleosides for biological screening.[9]

-

Exploration of New Therapeutic Targets: While the primary focus has been on viral polymerases and cancer cell proliferation, the unique properties of 4'-thionucleosides may be applicable to other diseases.

-

Prodrug Strategies: The design of prodrugs of 4'-thionucleosides can improve their oral bioavailability and cellular uptake.

Conclusion

4'-Thionucleosides represent a cornerstone of modern nucleoside analog chemistry. Their enhanced metabolic stability and unique conformational properties have led to the development of potent antiviral and anticancer agents. The in-depth understanding of their synthesis, mechanism of action, and biological evaluation, as outlined in this guide, provides a solid foundation for researchers to continue to innovate and unlock the full therapeutic potential of this remarkable class of molecules. The continued exploration of the chemical space around the 4'-thionucleoside scaffold promises to deliver the next generation of life-saving medicines.

References

-

Yoshimura, Y., Saito, Y., Natori, Y., & Wakamatsu, H. (2018). Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents. Chemical & Pharmaceutical Bulletin, 66(2), 139–146. [Link]

-

Guinan, M. M., Miller, G. J., et al. (2023). Preparation of a 4′‐Thiouridine Building‐Block for Solid‐Phase Oligonucleotide Synthesis. Current Protocols, 3(1), e637. [Link]

-

Gunaga, P., Moon, H. R., Choi, W. J., Shin, D. H., Park, J. G., & Jeong, L. S. (2004). Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents. Current medicinal chemistry, 11(19), 2585–2637. [Link]

-

Hoshika, S., Minakawa, N., & Matsuda, A. (2005). 4'-Thionucleic Acids: Chemistry, Properties, and Applications for Developing Functional Oligonucleotides. Current Organic Chemistry, 9(12), 1165-1182. [Link]

-

Lucas, C., Fung, E., Nodwell, M., Silverman, S., Singh, B., Campeau, L. C., & Britton, R. (2025). A flexible and scalable synthesis of 4′-thionucleosides. Chemical Science, 16(1), 318-322. [Link]

-

Matsuda, A., et al. (2001). The Stereoselective Synthesis of 4'-β-Thioribonucleosides via the Pummerer Reaction. The Journal of Organic Chemistry, 66(5), 1756-1765. [Link]

-

Yoshimura, Y., et al. (2018). Synthesis of 4′-Thionucleosides as Antitumor and Antiviral Agents. J-STAGE, 66(2), 139-146. [Link]

-

Prichard, M. N., & Kern, E. R. (2010). Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. Viruses, 2(9), 1849–1862. [Link]

-

Guinan, M. M., et al. (2022). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(29), 5769-5775. [Link]

-

Westarp, S., et al. (2024). Nucleoside chemistry: a challenge best tackled together. Comptes Rendus. Chimie, 28, 319-326. [Link]

-

Cosgrove, S. C., & Miller, G. J. (2022). Synthesis and Biological Activity of Thionucleosides. Molecules, 27(15), 4983. [Link]

-

Britton, R., et al. (2024). A flexible and scalable synthesis of 4′-thionucleosides. Chemical Science. [Link]

-

Guindon, Y. V., et al. (2024). Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center. Molecules, 29(7), 1689. [Link]

-

Prichard, M. N., & Kern, E. R. (2010). Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. Semantic Scholar. [Link]

-

Guindon, Y. V., et al. (2024). Synthesis of 4′-thionucleosides using (a) a ring-opening strategy, (b) a Pummerer rearrangement or (c) intramolecular cyclization of an acyclic thioaminal. ResearchGate. [Link]

-

Mulamoottil, V. A., Majik, M. S., & Chandra, G. (2013). Recent Advances in Synthesis and Biological Activity of 4'-Thionucleosides. In Chemical Synthesis of Nucleoside Analogues (pp. 655-697). John Wiley & Sons. [Link]

-

Miller, G. J., et al. (2022). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry. [Link]

-

Westarp, S., Neubauer, P., & Kurreck, A. (2025). Nucleoside chemistry: a challenge best tackled together. Comptes Rendus. Chimie, 28, 319-326. [Link]

-

Ni, F., et al. (2021). Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. ResearchGate. [Link]

-

Cong, L., Zhou, W., Jin, D., Wang, J., & Chen, X. (2010). Synthesis and antitumor activity of 5'-deoxy-4'-thio-L-nucleosides. Chemical biology & drug design, 75(6), 619–627. [Link]

-

Vorbrüggen, H., & Höfle, G. (2008). A new, versatile protocol for the ribosylation of heteroaromatic bases. RSC Advances. [Link]

-

Reddy, R. P., et al. (2007). A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. ResearchGate. [Link]

-

de la Torre, F., & Robey, M. T. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Green Chemistry, 22(23), 8152-8173. [Link]

-

Ferreira, C. M., & Rauter, A. P. (2023). Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. Carbohydrate research, 532, 108889. [Link]

-

Yegutkin, G. G. (2014). Enzymes involved in metabolism of extracellular nucleotides and nucleosides: Functional implications and measurement of activities. ResearchGate. [Link]

-

Palsson-McDermott, E. M., & O'Neill, L. A. (2020). The Role of Metabolic Enzymes in the Regulation of Inflammation. MDPI. [Link]

-

Tang, C. (2023). Exploring the Classes of Metabolic Enzymes: Building Blocks of Cellular Biochemistry. Journal of Clinical and Medical Toxicology, 9(S1), 001-002. [Link]

-

Li, W., & Ma, H. (2021). Metabolic enzymes: key modulators of functionality in cancer stem-like cells. Cancer Cell International, 21(1), 1-12. [Link]

Sources

- 1. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of a 4′‐Thiouridine Building‐Block for Solid‐Phase Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of 4′-Thionucleosides as Antitumor and Antiviral Agents [jstage.jst.go.jp]

- 8. Synthesis and antitumor activity of 5'-deoxy-4'-thio-L-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]

Introduction: The Architect's Tool in Nucleoside Chemistry

An In-depth Technical Guide to the Role of Benzoyl Protecting Groups in Nucleoside Synthesis

In the intricate field of nucleoside and oligonucleotide synthesis, the precise assembly of molecular structures is paramount. The hydroxyl groups of the sugar moiety, with their similar reactivity, present a significant challenge, necessitating a strategy of selective masking and unmasking. This is the domain of protecting groups, the temporary shields that allow chemists to direct reactions to specific sites. Among these, the benzoyl (Bz) group has established itself as an indispensable tool, particularly for the protection of hydroxyl functions in ribonucleosides and deoxyribonucleosides.

This guide provides a detailed exploration of the benzoyl group's role in nucleoside synthesis. We will delve into the mechanisms of its application and removal, its critical influence on stereochemical control during glycosylation, and its integration into complex, multi-step synthetic strategies. This content is designed for researchers and professionals in drug development who require a deep, mechanistic understanding of these foundational techniques.

Core Properties of the Benzoyl Group

The benzoyl group is an acyl-type protecting group prized for its high stability across a wide range of reaction conditions, including those used for detritylation (mildly acidic) and desilylation (fluoride ions). Its robustness is a key advantage, preventing unwanted cleavage during intermediate synthetic steps. Furthermore, its electron-withdrawing nature and steric bulk significantly influence the reactivity of the protected nucleoside, a feature that is masterfully exploited to control the stereochemical outcome of glycosidic bond formation.

Protection of Nucleosides: The Benzoylation Reaction

The introduction of benzoyl groups onto the sugar's hydroxyls is typically achieved through acylation with benzoyl chloride (BzCl) or benzoic anhydride ((Bz)₂O) in the presence of a base. Pyridine is a common choice as it serves as both the solvent and a catalyst, activating the acylating agent.

Mechanism of Action:

-

Activation: Pyridine, a nucleophilic catalyst, attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a highly reactive N-benzoylpyridinium salt.

-

Nucleophilic Attack: The hydroxyl group of the nucleoside then attacks the activated benzoyl group.

-

Deprotonation: Pyridine acts as a base to remove the proton from the oxonium ion intermediate, yielding the benzoylated nucleoside and pyridinium hydrochloride.

This process is highly efficient, often leading to the exhaustive benzoylation of all available hydroxyl groups if desired. For instance, uridine can be converted to 2',3',5'-tri-O-benzoyluridine.

Experimental Protocol: Per-O-benzoylation of Uridine

This protocol describes the exhaustive benzoylation of uridine as a representative example.

Materials:

-

Uridine

-

Anhydrous Pyridine

-

Benzoyl Chloride (BzCl)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve uridine in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Slowly add benzoyl chloride dropwise to the stirred solution. An excess of benzoyl chloride is typically used for each hydroxyl group.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding cold water or saturated NaHCO₃ solution.

-

Extract the product into dichloromethane.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield pure 2',3',5'-tri-O-benzoyluridine.

The Decisive Role in Glycosylation: Neighboring Group Participation

Perhaps the most critical function of the benzoyl group in nucleoside synthesis is its role in controlling the stereochemistry of the glycosidic bond. To achieve biological activity, synthetic nucleosides must typically possess the β-anomeric configuration. The presence of a benzoyl group at the C2' position of the sugar moiety is instrumental in ensuring this outcome through a mechanism known as neighboring group participation .

During the glycosylation reaction (the coupling of the sugar and the nucleobase), the C1' position becomes transiently carbocationic (an oxocarbenium ion). The carbonyl oxygen of the adjacent C2'-O-benzoyl group attacks this electrophilic center, forming a stable, five-membered benzoxonium ion intermediate. This intermediate effectively shields the α-face of the sugar ring. Consequently, the incoming nucleobase can only attack from the opposite, unhindered β-face, resulting in the exclusive or predominant formation of the desired β-nucleoside.

Caption: Mechanism of 2'-O-Benzoyl Neighboring Group Participation.

Deprotection: Unveiling the Final Product

The removal of benzoyl groups is the final step to yield the target nucleoside. This must be accomplished under conditions that do not compromise the integrity of the newly formed glycosidic bond or other functional groups. The most common method is transesterification under basic conditions.

Zemplén Deprotection: This classic method involves treating the benzoylated nucleoside with a catalytic amount of sodium methoxide (NaOMe) in methanol (MeOH). The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the benzoyl ester. This generates a tetrahedral intermediate which then collapses, releasing the deprotected hydroxyl group and forming methyl benzoate as a byproduct. The reaction is typically clean, fast, and proceeds at room temperature.

Ammonolysis: An alternative method involves treating the protected nucleoside with a solution of ammonia in methanol. This process is generally slower than the Zemplén procedure but is often preferred when base-sensitive functionalities are present in the molecule. The mechanism is similar, with ammonia acting as the nucleophile, and the byproduct is benzamide.

Experimental Protocol: Zemplén Deprotection of Tri-O-benzoyluridine

Materials:

-

2',3',5'-tri-O-benzoyluridine

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe), 0.1 M solution in MeOH

-

Amberlite IR120 (H⁺ form) resin

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the tri-O-benzoyluridine in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of the 0.1 M NaOMe solution in MeOH.

-

Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours at room temperature.

-

Once the starting material is consumed, neutralize the reaction by adding Amberlite IR120 (H⁺) resin until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product (uridine) can be purified by recrystallization or silica gel chromatography if necessary.

Integration into Orthogonal Synthesis Strategies

In the synthesis of complex nucleosides or oligonucleotides, multiple protecting groups are employed, each designed to be removed under specific conditions without affecting the others. This is known as an orthogonal protection strategy . The benzoyl group fits seamlessly into such schemes. A common strategy for ribonucleoside synthesis involves:

-

5'-OH Protection: The primary 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group, which is acid-labile.

-

2',3'-OH Protection: The secondary 2' and 3' hydroxyls are then protected with base-labile benzoyl groups.

-

Key Synthetic Step: A synthetic transformation is performed elsewhere on the molecule (e.g., on the nucleobase).

-

Selective Deprotection: The DMT group can be removed with mild acid (e.g., trichloroacetic acid) while the benzoyl groups remain intact. Conversely, the benzoyl groups can be removed with NaOMe/MeOH while the DMT group is stable.

Spectroscopic data (NMR, MS) of benzoylated 2-fluoro-4-thio-arabinofuranosides

An In-Depth Technical Guide to the Spectroscopic Analysis of Benzoylated 2-Fluoro-4-Thio-arabinofuranosides

Abstract

This technical guide provides a comprehensive examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of benzoylated 2-fluoro-4-thio-arabinofuranosides. These compounds represent a critical class of molecules in medicinal chemistry and drug development, particularly as nucleoside analogues with potential antiviral and anticancer properties. The strategic incorporation of a fluorine atom at the C2' position and a sulfur atom in the furanose ring significantly modulates their biological activity, metabolic stability, and conformational preferences. Understanding their detailed spectroscopic signature is paramount for unambiguous structure elucidation, quality control, and for studying their interactions with biological targets. This document offers field-proven insights into the interpretation of their complex spectral data, supported by established principles and authoritative references.

Introduction: The Rationale for Fluorination and Thionation in Arabinofuranosides

Arabinofuranosides, particularly as components of nucleosides, are fundamental building blocks in numerous biological processes. The chemical modification of these sugar moieties is a cornerstone of modern drug design. The introduction of a fluorine atom, one of the most significant modifications in medicinal chemistry, can profoundly alter the parent molecule's properties.[1]

-

Electronic Effects: Fluorine's high electronegativity induces a strong polarization of the C-F bond, influencing the charge distribution across the entire sugar ring. This can enhance binding affinity to target enzymes by creating new hydrogen bonding interactions or other non-covalent contacts.[1]

-

Conformational Control: The steric bulk and gauche effect associated with fluorine can lock the furanose ring into a specific pucker, which is often crucial for biological activity.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage. Fluorination at the 2'-position can protect the glycosidic bond from enzymatic hydrolysis, thereby increasing the in vivo half-life of the drug candidate.[1]

The replacement of the endocyclic oxygen with sulfur to create a 4'-thioarabinofuranoside further refines the molecule's profile. The larger atomic radius and different bond lengths/angles of sulfur compared to oxygen alter the ring's geometry and flexibility, which can lead to improved target selectivity and novel biological activities. This guide focuses on the benzoylated forms, as benzoyl groups are commonly used as protecting groups during synthesis and facilitate purification and characterization.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural analysis of these complex carbohydrates. A combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by 2D correlation experiments (COSY, HSQC, HMBC), is essential for complete assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides information on the connectivity and stereochemistry of the furanose ring. The introduction of fluorine and benzoyl groups leads to predictable shifts.

Key Diagnostic Features:

-

Anomeric Proton (H-1): The chemical shift of H-1 is highly dependent on the anomeric configuration (α or β) and the nature of the aglycon. In benzoylated thiosugars, it typically appears in the downfield region.

-

H-2 Proton: This proton is directly geminal to the fluorine atom, resulting in a large two-bond coupling constant (²JH2,F) of approximately 45-55 Hz. The signal will appear as a characteristic doublet of doublets (or more complex multiplet if coupled to H-1 and H-3). Fluorine substitution generally causes a downfield shift for adjacent protons.

-

H-3 and H-5 Protons: These protons are adjacent to carbons bearing benzoyl esters. The electron-withdrawing nature of the benzoyl group deshields these protons, shifting their signals significantly downfield compared to their non-benzoylated counterparts.

-

Coupling Constants (³JH,H): The magnitude of the three-bond proton-proton coupling constants (e.g., ³JH1,H2, ³JH2,H3) is dictated by the Karplus relationship and provides critical insight into the dihedral angles and, consequently, the conformation (pucker) of the five-membered ring. In general, JH1'-H2' in β-nucleosides with a 2'-ara substituent is in the range of 3-4 Hz.[4]

| Proton | Expected δ (ppm) | Multiplicity | Key Coupling Constants (Hz) | Rationale for Shift/Coupling |

| H-1 | 5.5 - 6.5 | d or s | ³JH1,H2 ≈ 3-5 | Anomeric position, influenced by aglycon and 4-thio substitution. |

| H-2 | 5.0 - 5.8 | ddd | ²JH2,F ≈ 45-55, ³JH2,H1, ³JH2,H3 | Geminal to fluorine (large coupling), deshielded. |

| H-3 | 5.2 - 6.0 | ddd | ³JH3,H2, ³JH3,H4, ³JH3,F ≈ 15-25 | Adjacent to benzoyl ester (deshielded), vicinal to fluorine. |

| H-4 | 4.5 - 5.2 | m | ³JH4,H3, ³JH4,H5a/b | Influenced by 4-thio substitution and adjacent benzoyl group. |

| H-5a/5b | 4.4 - 4.9 | m | ²JH5a,H5b, ³JH5,H4 | Adjacent to benzoyl ester (deshielded). |

| Benzoyl-H | 7.3 - 8.2 | m | - | Aromatic protons of the benzoyl protecting groups. |

¹³C NMR Spectroscopy: A Carbon-Fluorine Perspective

The ¹³C NMR spectrum is characterized by large C-F coupling constants, which are invaluable for confirming the position of fluorination.

Key Diagnostic Features:

-

C-2 Carbon: This carbon signal is split into a large doublet by the directly attached fluorine atom (¹JC2,F), with a typical coupling constant in the range of 170-200 Hz.[4] Its chemical shift is moved significantly downfield into the 90-100 ppm range due to the direct attachment of the electronegative fluorine.

-

C-1 and C-3 Carbons: These carbons exhibit smaller, two-bond couplings to fluorine (²JC1,F and ²JC3,F), typically around 15-30 Hz.

-

Carbonyl Carbons: The carbonyl carbons of the benzoyl groups appear in the characteristic 164-168 ppm region.[5]

-

Aromatic Carbons: Signals for the benzoyl aromatic rings are observed between 128-135 ppm.[5]

| Carbon | Expected δ (ppm) | Key Coupling Constants (Hz) | Rationale for Shift/Coupling |

| C-1 | 85 - 95 | ²JC1,F ≈ 20-30 | Anomeric carbon, coupled to fluorine. |

| C-2 | 90 - 100 | ¹JC2,F ≈ 170-200 | Directly bonded to fluorine (large coupling and downfield shift). |

| C-3 | 70 - 80 | ²JC3,F ≈ 20-30 | Coupled to fluorine. |

| C-4 | 45 - 55 | ³JC4,F ≈ 5-10 | Lower shift due to thio-ether linkage. |

| C-5 | 60 - 70 | ³JC5,F ≈ 5-10 | Standard primary carbon with ester. |

| C=O (Benzoyl) | 164 - 168 | - | Carbonyl region. |

| C (Aromatic) | 128 - 135 | - | Aromatic region. |

¹⁹F NMR Spectroscopy: The Fluorine Spy

¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom.[6] For a 2-fluoro-arabinofuranoside, the spectrum will typically show a single signal, a doublet of doublets, coupled primarily to H-2 and H-3. The chemical shift and coupling constants are sensitive probes for conformational analysis.[7][8]

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the mass analysis of these molecules.[9][10] The resulting fragmentation pattern provides confirmation of the molecular weight and key structural motifs.

Common Fragmentation Pathways:

-

Loss of a Benzoyl Group: A common initial fragmentation is the neutral loss of a benzoyl group radical or, more commonly, benzoic acid (122 Da) from the protonated molecule [M+H]⁺.

-

Glycosidic Bond Cleavage: Cleavage of the bond between the anomeric carbon (C-1) and the aglycon is a dominant fragmentation pathway, leading to a characteristic oxonium or thionium ion containing the sugar moiety.

-

Sequential Losses: Following the initial fragmentation, sequential losses of the remaining benzoyl groups (as benzoic acid) are typically observed.

-

Ring Fragmentation: Cross-ring cleavages can also occur, providing further structural information about the furanose core.

The presence of the benzoyl groups makes these molecules ionize well and provides predictable fragmentation handles.[9][11]

Diagram 1: Proposed ESI-MS/MS Fragmentation Pathway

Below is a generalized fragmentation pathway for a protonated benzoylated 2-fluoro-4-thio-arabinofuranoside.

Caption: General workflow from synthesis to structural confirmation.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is often suitable for benzoylated compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C. Consider running a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled or decoupled ¹⁹F spectrum.

-

2D NMR Acquisition (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.

-

Protocol: MS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent compatible with ESI, typically methanol, acetonitrile, or a mixture with water.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system. Positive ion mode is typically used for these compounds, often with the addition of a small amount of formic acid to promote protonation [M+H]⁺ or sodium acetate to promote sodiation [M+Na]⁺.

-

MS Scan (Full Scan): Acquire a full scan mass spectrum to identify the parent ion ([M+H]⁺ or [M+Na]⁺) and confirm the molecular weight.

-

MS/MS Scan (Product Ion Scan): Select the parent ion of interest for collision-induced dissociation (CID). Acquire the resulting product ion spectrum to observe the fragmentation patterns described in Section 3. Varying the collision energy can provide different degrees of fragmentation.

Conclusion

The spectroscopic analysis of benzoylated 2-fluoro-4-thio-arabinofuranosides is a nuanced task that relies on the synergistic interpretation of multiple NMR experiments and mass spectrometry. The fluorine atom serves as a powerful spectroscopic probe, introducing large and informative coupling constants in both ¹H and ¹³C NMR spectra. The benzoyl groups, while serving as synthetic protecting groups, provide useful handles for MS fragmentation and induce significant downfield shifts in adjacent protons, aiding in spectral assignment. This guide provides the foundational principles and expected spectral features to empower researchers in the confident and accurate structural elucidation of this important class of molecules.

References

- Michalik, M., et al. (2000). NMR spectra of fluorinated carbohydrates.

- Prakash, T. P., et al. (2021). NMR Spectra of Fluorinated Carbohydrates.

- Ardá, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry.

- Michalik, M., et al.

- Scherman, M. S., et al. (2007). Synthesis of 2-deoxy-2-fluoro analogs of polyprenyl beta-D-arabinofuranosyl phosphates.

- Alves, M. N. R., et al. (2015).

- Montgomery, J. A., et al. (1992). Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine. Journal of Medicinal Chemistry.

- Singh, S., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.

- Hřebabecký, H., et al. (1981). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives.

- Kikuchi, T., et al. (2018). Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan.

- Pillai, S., et al. (2018). TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC). PLOS ONE.

- Weatherly, C. A., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.

- Parra, O., et al. (2014). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory.

- Gajdoš, L., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Journal of Magnetic Resonance.

- Jirásková, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Borges, E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- Gable, K. 13C NMR Chemical Shifts.

- Hollingsworth, R. I., et al. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides.

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-deoxy-2-fluoro analogs of polyprenyl beta-D-arabinofuranosyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry [jstage.jst.go.jp]

Conformational Analysis of 2'-Fluoro-4'-Thioarabinofuranosyl Nucleosides: A Guide to Unlocking Therapeutic Potential

An In-depth Technical Guide for Drug Development Professionals

Abstract

The rational design of nucleoside analogues as therapeutic agents hinges on a profound understanding of their three-dimensional structure and dynamic behavior. The introduction of fluorine at the 2'-position and a sulfur atom at the 4'-position of the arabinofuranosyl ring creates a class of molecules with significant antiviral and antitumor properties.[1][2][3] This guide provides an in-depth exploration of the conformational landscape of 2'-fluoro-4'-thioarabinofuranosyl nucleosides, elucidating the critical interplay between these two modifications. We will dissect the underlying stereoelectronic effects that govern sugar pucker, present robust experimental and computational methodologies for their analysis, and connect these conformational preferences to their biological activity, offering a framework for future drug development.

Introduction: The Strategic Imperative of Conformational Control

Nucleoside analogues have long been a cornerstone of antiviral and anticancer chemotherapy.[4] Their efficacy relies on their ability to be recognized and metabolized by cellular or viral enzymes, ultimately inhibiting DNA or RNA synthesis. The conformation of the furanose sugar ring is a paramount determinant of this molecular recognition. Two key modifications, the 2'-fluoro group in the arabino configuration (2'F-ara) and the 4'-thio substitution, have emerged as powerful tools to modulate these conformations and enhance therapeutic profiles.

-

The 2'-Fluoro-arabino Substituent: This modification introduces a highly electronegative atom, which profoundly influences the sugar pucker through stereoelectronic effects, often favoring a DNA-like C2'-endo (South) or an intermediate O4'-endo (East) conformation.[5][6][7]

-

The 4'-Thio Substitution: Replacing the endocyclic O4' oxygen with a larger, more polarizable sulfur atom alters bond lengths and angles within the furanose ring, leading to a dramatic shift in conformational preference.[8][9][10]

The combination of these two modifications in 2'-fluoro-4'-thioarabinofuranosyl nucleosides, such as 2'-deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU), results in a fascinating "conformational switch."[11][12] While their oxygenated counterparts (e.g., FMAU) prefer a South/East pucker, the 4'-thio analogues exhibit a strong preference for a North, RNA-like conformation.[11][12] This guide will illuminate the principles and techniques used to characterize this critical conformational behavior.

The Furanose Ring: A Dynamic Conformational Landscape

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations.[13][14] This flexibility is best described by the concept of pseudorotation, defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The pseudorotation cycle encompasses a continuum of conformations, with two low-energy basins being particularly significant in nucleic acids:

-

North (N) Conformation: Characterized by a C3'-endo pucker (P ≈ 0° to 36°). This conformation is canonical for A-form RNA duplexes.

-

South (S) Conformation: Characterized by a C2'-endo pucker (P ≈ 144° to 180°). This is the characteristic pucker of B-form DNA.[15]

The equilibrium between these North and South states (N ⇌ S) is the primary determinant of the overall geometry of a nucleic acid duplex and is thus a key target for medicinal chemists.

Caption: The 4'-thio substitution induces a conformational switch.

Methodologies for Conformational Interrogation

A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a complete conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying nucleoside conformation in solution. The dynamic equilibrium between puckered states is rapid on the NMR timescale, resulting in spectra that reflect a population-weighted average of the conformers.

Key Parameters for Analysis:

-

Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constants between adjacent protons (H1'-H2', H2'-H3', H3'-H4') is dependent on the dihedral angle between them, as described by the Karplus equation. These values are direct reporters of the sugar pucker.

-

Proton-Fluorine Coupling Constants (JHF): Couplings between the 19F nucleus and protons on adjacent (³JHF) or geminal (²JHF) carbons provide additional, highly sensitive constraints for conformational analysis. [16][17] Table 1: Representative NMR Coupling Constants and Deduced Conformations

| Compound | ³J(H1',H2') (Hz) | Key J(H,F) Couplings (Hz) | Predominant Conformation | Reference |

| FMAU (2'-F-ara-U) | ~4.0 Hz | ³J(H1',F2') ≈ 23.0 | South-East | [11][12] |

| 4'S-FMAU | < 1.0 Hz | ³J(H3',F2') ≈ 9.6 | North (C3'-endo) | [11][12] |

| 2'-F-ribo-U | ~5.0 Hz | ³J(H3',F2') ≈ 3.8 | South (C2'-endo) | [16] |

Experimental Protocol: NMR-Based Pseudorotation Analysis

This protocol outlines the self-validating system for determining the conformational equilibrium from experimental NMR data.

-

Sample Preparation: Dissolve the purified nucleoside analogue in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to a concentration of 5-10 mM.

-

Data Acquisition:

-

Record high-resolution 1D ¹H and ¹⁹F NMR spectra at a controlled temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz). [16] * Acquire 2D correlation spectra (gCOSY, gHMQC) to unambiguously assign all proton and carbon signals. [16] * Measure the coupling constants with high precision from the 1D ¹H spectrum. If spectral overlap is an issue, use 2D J-resolved spectroscopy.

-

-

Data Analysis (Iterative):

-

Extract all relevant ³JHH and JHF values.

-

Input these experimental coupling constants into a specialized software program like PSEUROT.

-